

Known chemical reactivity of 2,3,5-Trimethylpyridine 1-oxide.

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Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine 1-oxide

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An In-Depth Technical Guide to the Chemical Reactivity of **2,3,5-Trimethylpyridine 1-oxide**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Activated Pyridine Core

2,3,5-Trimethylpyridine 1-oxide, also known as 2,3,5-collidine N-oxide, is a heterocyclic compound of significant interest in synthetic organic chemistry.[1][2][3][4][5] The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring compared to its parent, 2,3,5-trimethylpyridine (2,3,5-collidine). The oxygen atom acts as a strong electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions. Simultaneously, it is an electron-withdrawing group via induction. This dual nature makes the N-oxide a versatile intermediate, activating the pyridine ring for a range of chemical transformations that are otherwise difficult to achieve.[6] This guide provides a comprehensive overview of its known chemical reactivity, focusing on the mechanistic principles and practical experimental protocols that are vital for its application in research and development.

Synthesis of 2,3,5-Trimethylpyridine 1-oxide

The most common and direct method for the synthesis of **2,3,5-Trimethylpyridine 1-oxide** is the N-oxidation of 2,3,5-trimethylpyridine. This transformation is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.[7][8]

Underlying Principle: N-Oxidation

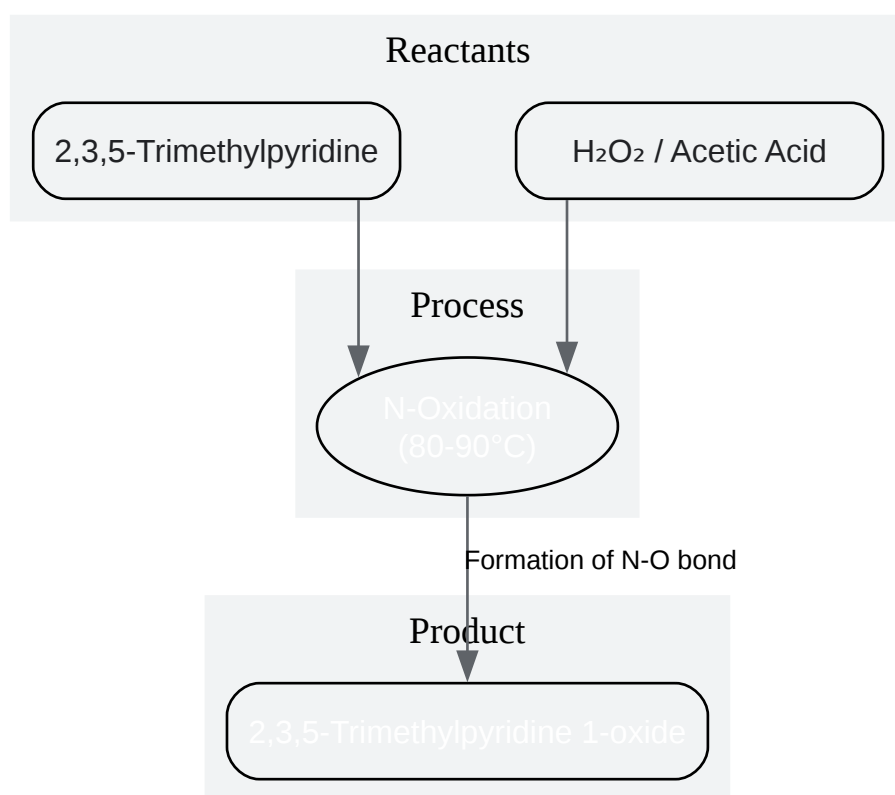
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic. An oxidizing agent, such as peracetic acid formed from H_2O_2 and acetic acid, provides an electrophilic oxygen atom that is readily attacked by the nitrogen, leading to the formation of the N-O bond. The methyl groups on the pyridine ring are generally stable to these oxidation conditions.^[7]

Experimental Protocol: N-Oxidation of 2,3,5-Trimethylpyridine

This protocol is adapted from established industrial and laboratory procedures.^{[9][10][11][12]}

- **Reaction Setup:** In a suitable reaction vessel, charge 2,3,5-trimethylpyridine (1.0 eq) and glacial acetic acid.
- **Initial Oxidation:** Stir the mixture and add 30-35% hydrogen peroxide (0.4-0.5 eq) dropwise. The addition can be exothermic and may require cooling to maintain a target temperature (e.g., 60°C).
- **Heating:** After the initial addition, raise the temperature to 80-90°C and stir overnight.^{[9][11]}
- **Second Oxidation (Optional but Recommended for High Conversion):** Cool the mixture (e.g., to 40°C) and add a second portion of 30-35% hydrogen peroxide (0.1-0.2 eq).^[12]
- **Final Heating:** Reheat the mixture to 80-90°C and stir for several hours to drive the reaction to completion.^{[9][12]}
- **Work-up:**
 - Cool the reaction mixture.
 - Remove excess acetic acid under reduced pressure (vacuum evaporation).^[10]
 - Dissolve the residue in water and carefully make the solution basic (pH > 10) by adding a concentrated base like sodium hydroxide, while cooling in an ice bath.

- Extract the aqueous layer multiple times with a suitable organic solvent, such as methylene chloride.[11]
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and evaporate the solvent in vacuo. The resulting residue can be further purified by crystallization from a solvent system like ether/petroleum ether to yield **2,3,5-trimethylpyridine 1-oxide** as a crystalline solid.[9][10]



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Caption: Synthesis of **2,3,5-Trimethylpyridine 1-oxide**.

Key Chemical Reactivity

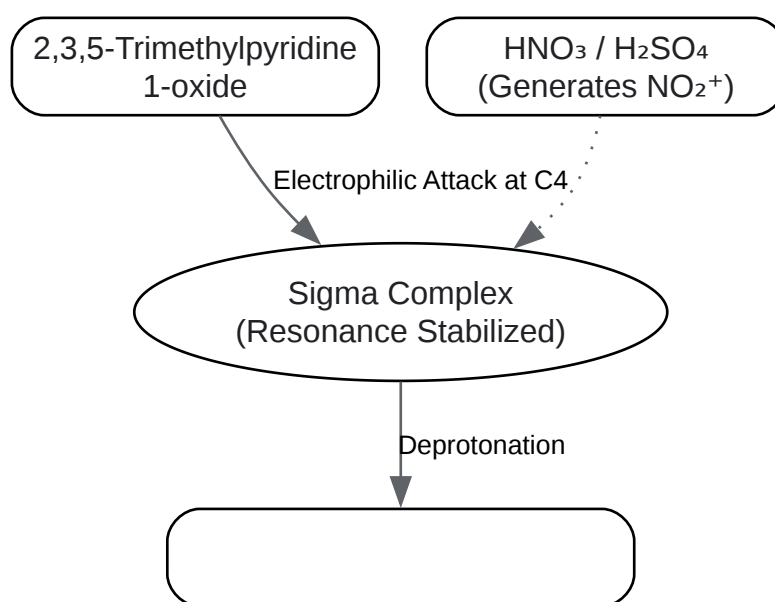
Electrophilic Aromatic Substitution: Nitration

The N-oxide group strongly activates the pyridine ring towards electrophilic substitution, primarily at the C4 (para) position. This is a consequence of resonance stabilization where the oxygen atom donates electron density into the ring, creating a nucleophilic C4 center.

Mechanism: The reaction proceeds via the standard electrophilic aromatic substitution pathway. A nitrating mixture (e.g., nitric acid and sulfuric acid) generates the nitronium ion (NO_2^+) electrophile. The π -system of the N-oxide ring attacks the nitronium ion, preferentially at C4, to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation at C4 restores aromaticity and yields the 4-nitro product.

Experimental Protocol: Nitration of **2,3,5-Trimethylpyridine 1-oxide** This protocol is based on the procedure described for the synthesis of omeprazole intermediates.^[12]

- **Dissolution:** Dissolve **2,3,5-trimethylpyridine 1-oxide** (1.0 eq) in concentrated sulfuric acid in a reaction vessel.
- **Nitration:** Prepare a nitrating solution of concentrated sulfuric acid and 65% nitric acid. Add this solution dropwise to the reaction mixture while maintaining a temperature of 90°C over approximately one hour.
- **Reaction:** Stir the solution at 90°C for an additional 1.5 hours.
- **Quenching:** Cool the mixture to 30°C and carefully adjust the pH by adding 10M sodium hydroxide while maintaining the temperature below 40°C.
- **Isolation:** The product, 2,3,5-trimethyl-4-nitropyridine 1-oxide, will precipitate and can be collected by filtration.^[13]



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Caption: Mechanism of C4-Nitration.

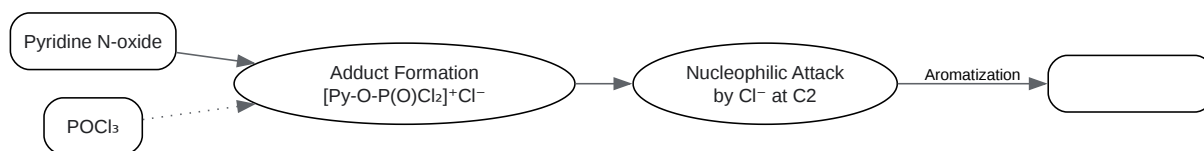
Reactions with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a versatile reagent for the functionalization of pyridine N-oxides. It serves two primary functions: deoxygenation and chlorination. The reaction typically introduces a chlorine atom at the C2 or C4 position.^[14]

Mechanism: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct. A chloride ion is then delivered to an activated position on the pyridine ring (typically C2). Subsequent elimination and hydrolysis of the phosphorus-containing byproduct regenerates the aromatic pyridine ring, now chlorinated at the C2 position. This reaction provides a powerful method for converting activated methyl groups or introducing halogens for further cross-coupling reactions.^{[14][15]}

General Experimental Conditions: While a specific protocol for **2,3,5-trimethylpyridine 1-oxide** is not detailed in the provided results, the general procedure involves heating the N-oxide with an excess of POCl₃, often in an inert solvent or neat.^{[16][17]}

- **Reaction:** The N-oxide is heated with POCl₃ (typically 1.5-3.0 equivalents). The reaction temperature can range from 70°C to reflux, depending on the substrate's reactivity.^[17]
- **Work-up:** After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto ice or a cold basic solution (e.g., sodium bicarbonate) to hydrolyze any remaining reagent and neutralize the acidic mixture.^[17]
- **Extraction & Purification:** The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by chromatography or distillation.



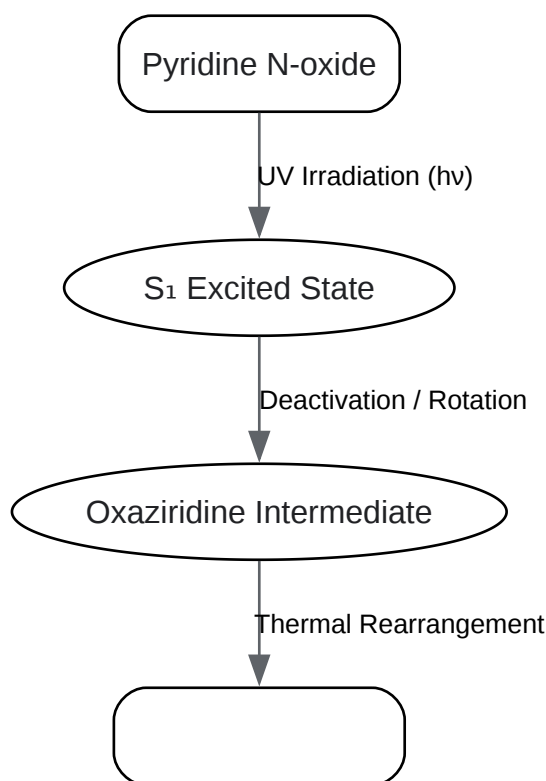
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Caption: General pathway for reaction with POCl₃.

Photochemical Rearrangements

Upon irradiation with UV light, pyridine N-oxides can undergo complex rearrangements to form valuable and unique heterocyclic structures.^[18] The specific products formed are often dependent on the solvent and substitution pattern.

Mechanism: The photochemical transformation is initiated by the excitation of the N-oxide to its S₁ excited state. This excited state can deactivate via an out-of-plane rotation of the N-O oxygen atom, leading to the formation of a transient, high-energy oxaziridine-like intermediate.^{[18][19]} This intermediate is often not isolated but can undergo further thermal rearrangement to a more stable 1,2-oxazepine derivative, which constitutes a ring expansion.^{[18][20]} This pathway opens access to seven-membered heterocyclic systems from simple pyridine precursors.



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Caption: Photochemical rearrangement pathway.

Nucleophilic Addition of Grignard Reagents

The N-oxide group activates the pyridine ring for nucleophilic attack, particularly at the C2 position. Grignard reagents (RMgX) are potent carbon-based nucleophiles that can add to the ring.^{[21][22]}

Mechanism and Products: The reaction between a pyridine N-oxide and a Grignard reagent can lead to several outcomes depending on the reaction conditions, especially temperature.^[23]

- **Direct Addition:** The Grignard reagent adds to the C2 position to form a dihydropyridine intermediate. This can then be rearomatized to yield a 2-substituted pyridine.
- **Ring-Opening:** Under certain conditions (e.g., room temperature), the initial adduct can undergo a ring-opening to form dienal-oximes.^[23]

- Ortho-Metalation: At low temperatures (e.g., below -20°C), Grignard reagents can act as bases to deprotonate the C2 position, forming an organometallic intermediate that can be trapped with various electrophiles.[\[23\]](#)[\[24\]](#)

This reactivity allows for the direct C-H functionalization and elaboration of the pyridine core.
[\[25\]](#)[\[26\]](#)

Summary of Reactivity

Reaction Type	Reagents	Key Intermediate(s)	Major Product(s)
N-Oxidation	H ₂ O ₂ / Acetic Acid	-	2,3,5-Trimethylpyridine 1-oxide
Nitration	HNO ₃ / H ₂ SO ₄	Sigma Complex	2,3,5-Trimethyl-4-nitropyridine 1-oxide
Chlorination	POCl ₃	Pyridinium-phosphate ester	Chloro-substituted pyridines
Photorearrangement	UV Light (hv)	Oxaziridine	1,2-Oxazepines
Nucleophilic Addition	Grignard Reagents (RMgX)	Dihydropyridine adduct	2-Substituted pyridines, Dienal-oximes

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